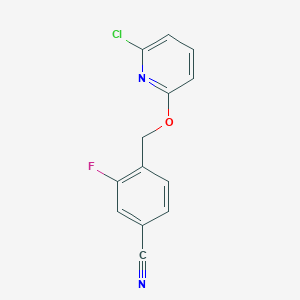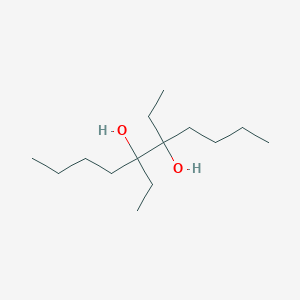
5,6-Diethyldecane-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyldecane-5,6-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane chain, with two ethyl groups (-C2H5) at the 5th and 6th positions. This compound is part of the larger family of alkanediols and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method involves the hydroxylation of 5,6-diethyldecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Reduction of Esters: Another approach is the reduction of 5,6-diethyldecanoic acid esters using lithium aluminium hydride (LiAlH4) to yield the diol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromic acid (H2CrO4).
Reduction: Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution: Thionyl chloride (SOCl2) for halogenation, sulfuric acid (H2SO4) for sulfation.
Major Products Formed:
Oxidation: 5,6-Diethyldecanoic acid, 5,6-diethyl-1,10-decanedione.
Reduction: 5,6-Diethyldecene, decane.
Substitution: 5,6-Diethyldecyl chloride, 5,6-diethyldecyl sulfate.
Scientific Research Applications
5,6-Diethyldecane-5,6-diol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-diethyldecane-5,6-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
1,2-Decanediol
1,10-Decanediol
2,3-Diethyl-1,4-butanediol
3,4-Diethyl-1,5-pentanediol
Properties
Molecular Formula |
C14H30O2 |
|---|---|
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5,6-diethyldecane-5,6-diol |
InChI |
InChI=1S/C14H30O2/c1-5-9-11-13(15,7-3)14(16,8-4)12-10-6-2/h15-16H,5-12H2,1-4H3 |
InChI Key |
ZHJHNEVHVURDCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(CC)(CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


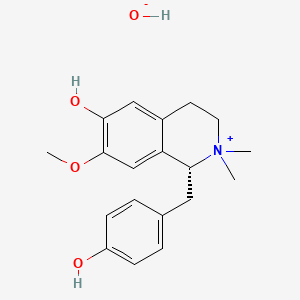
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
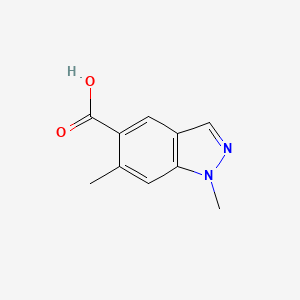
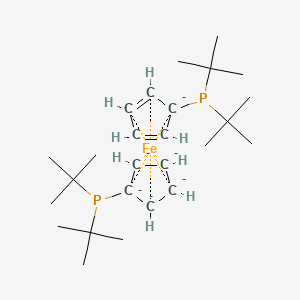
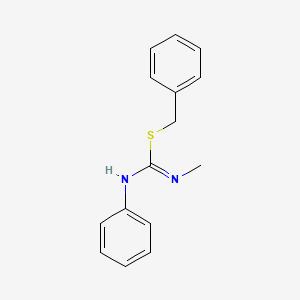

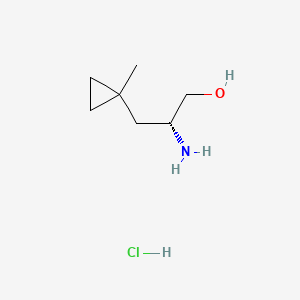
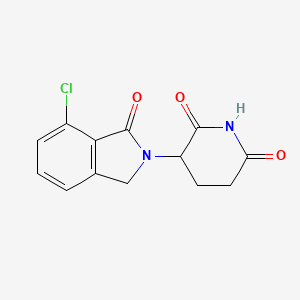
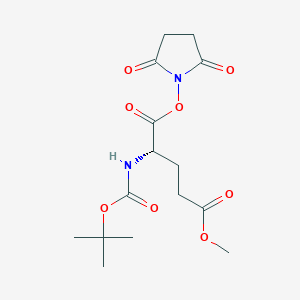
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)

![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
